isopropyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
The exact mass of the compound this compound is 328.13355396 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
propan-2-yl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-9(2)24-17(23)15-11(4)22-16(20-19-15)14(10(3)21-22)12-5-7-13(18)8-6-12/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFIOWPYWCLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS Number: 945326-76-1) is a synthetic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.
- Molecular Formula : C17H17FN4O2
- Molecular Weight : 328.34 g/mol
- Structure : The compound features a pyrazolo-triazine core with a fluorophenyl substituent and an isopropyl ester group.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. In vitro assays indicated that certain pyrazole derivatives exhibit stronger inhibitory effects compared to established inhibitors like brequinar and teriflunomide .
- Antimicrobial Activity : The compound's structural analogs have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have shown efficacy against fungi such as Cercospora petroselini and Rhizoctonia solani, with IC50 values indicating potent antifungal activity .
Biological Assays and Efficacy
A series of studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antifungal Activity
In a study focused on the antifungal properties of pyrazole derivatives, compounds similar to this compound were tested against several phytopathogenic fungi. The results indicated that these compounds exhibited notable antifungal activity with EC50 values lower than those of commercial fungicides .
Case Study 2: Enzyme Inhibition
Another significant study demonstrated that structurally related pyrazole compounds effectively inhibited DHODH in both enzymatic and cellular assays. This inhibition was linked to reduced cellular proliferation in cancer cell lines and viral replication in certain cases .
Scientific Research Applications
Medicinal Chemistry
Isopropyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. The presence of the fluorophenyl group is believed to enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation.
Antiviral Activity
Studies have shown that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit antiviral properties. This compound may inhibit viral replication by targeting specific enzymes or receptors essential for the viral life cycle. This application is particularly relevant in the context of emerging viral diseases.
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. Inhibitors of specific kinases involved in cancer signaling pathways are critical in developing targeted therapies. The structural features of this compound suggest it could effectively bind to these enzymes and modulate their activity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various pyrazolo[5,1-c][1,2,4]triazine derivatives on human cancer cell lines. This compound was identified as having significant cytotoxic effects on breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation through specific molecular pathways.
Case Study 2: Antiviral Properties
Research conducted on pyrazolo[5,1-c][1,2,4]triazine analogs demonstrated antiviral activity against influenza viruses. This compound was included in screening assays that revealed its potential to reduce viral load in infected cells by interfering with viral entry mechanisms.
Q & A
Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., hydrazines and carbonyl compounds) and functional group modifications. For example:
- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters.
- Step 2: Triazine ring closure using nitriles or amidines under acidic/basic conditions.
- Step 3: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance cyclization efficiency .
- Catalysts: Palladium catalysts (for cross-coupling) and acid/base conditions (for ring closure) significantly impact yield .
- Temperature: Controlled heating (80–120°C) minimizes side reactions during triazine formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
